molecular formula C20H16N2O4 B477482 N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide CAS No. 666711-73-5

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide

Cat. No.: B477482
CAS No.: 666711-73-5
M. Wt: 348.4g/mol
InChI Key: FHTHNERUDVLPON-UHFFFAOYSA-N
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Description

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide is a synthetic organic compound with a molecular formula of C20H16N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide typically involves the reaction of 4-acetylphenyl isocyanate with 4-aminophenyl furan-2-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of acetyl, carbamoyl, and furan groups allows for versatile applications in various fields .

Properties

CAS No.

666711-73-5

Molecular Formula

C20H16N2O4

Molecular Weight

348.4g/mol

IUPAC Name

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16N2O4/c1-13(23)14-4-8-16(9-5-14)21-19(24)15-6-10-17(11-7-15)22-20(25)18-3-2-12-26-18/h2-12H,1H3,(H,21,24)(H,22,25)

InChI Key

FHTHNERUDVLPON-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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